An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-(2-nitrophenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2-Nitro-1-(2-nitrophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitro-1-(2-nitrophenyl)ethanol is a fascinating and synthetically versatile molecule. As a β-nitro alcohol, it serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with potential applications in medicinal chemistry and materials science. The presence of two nitro groups on the aromatic ring and the aliphatic side chain, combined with a hydroxyl group, imparts a unique reactivity profile to this compound. This guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization, offering insights for researchers working with this and similar compounds. While extensive experimental data for this specific molecule is not widely available, this guide synthesizes known information, predicted properties, and established principles for analogous compounds to provide a robust framework for its handling and application.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 2-Nitro-1-(2-nitrophenyl)ethanol is presented below. It is important to note that many of these values are computationally derived and should be used as estimations in the absence of experimentally confirmed data.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₅ | [1] |
| Molecular Weight | 212.16 g/mol | [1] |
| IUPAC Name | 2-nitro-1-(2-nitrophenyl)ethanol | [1] |
| CAS Number | 18731-43-6 | |
| Appearance | Colorless oil (for a similar compound) | [2] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and ethyl acetate.[3][4] The presence of the hydroxyl and nitro groups suggests some solubility in polar solvents. | Inferred from similar compounds |
| pKa (predicted) | The pKa of the α-proton on the nitroalkane precursor is approximately 10.2 for nitromethane.[5] The acidity of the hydroxyl group would be similar to that of other alcohols. | Inferred from general principles |
| XLogP3-AA (predicted) | 0.7 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 5 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Purification
The primary route for the synthesis of 2-Nitro-1-(2-nitrophenyl)ethanol is the Henry (or nitroaldol) reaction. This reaction involves the base-catalyzed carbon-carbon bond formation between an aldehyde (2-nitrobenzaldehyde) and a nitroalkane (nitromethane).[6]
Experimental Workflow: Synthesis via the Henry Reaction
Caption: Synthetic workflow for 2-Nitro-1-(2-nitrophenyl)ethanol.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 2-nitrobenzaldehyde (1.0 equivalent) and a suitable solvent such as tetrahydrofuran (THF) or ethanol.
-
Addition of Reagents: Add nitromethane (1.5-2.0 equivalents) to the solution.
-
Initiation of Reaction: Cool the mixture to 0°C using an ice bath. Slowly add a catalytic amount of a suitable base (e.g., triethylamine, DBU, or an in-situ generated chiral complex for asymmetric synthesis) (0.1-0.2 equivalents).[6]
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification Protocol:
Purification of the crude product is typically achieved by silica gel column chromatography.[7]
-
Column Preparation: A silica gel column is packed using a slurry method with a suitable non-polar eluent system (e.g., hexane or a low percentage of ethyl acetate in hexane).[7]
-
Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully loaded onto the top of the silica gel column.[7]
-
Elution: The column is eluted with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Isolation: The fractions containing the pure 2-Nitro-1-(2-nitrophenyl)ethanol are combined and the solvent is removed under reduced pressure to yield the purified product.
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the structure and purity of the synthesized 2-Nitro-1-(2-nitrophenyl)ethanol. Below are the expected and reported spectral data.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
Reported ¹H NMR Data for (S)-(-)-2-nitro-1-(2-nitrophenyl)ethanol (400 MHz, CDCl₃):
-
δ = 8.08 (d, 1H)
-
δ = 7.96 (d, 1H)
-
δ = 7.76-7.73 (m, 1H)
(Note: A complete reported spectrum was not available in the search results. The provided data is from a supplementary information file and may be incomplete.)
Interpretation:
-
Aromatic Protons (δ 7.7-8.1): The signals in this region correspond to the four protons on the 2-nitrophenyl ring. The downfield shift is due to the electron-withdrawing effect of the nitro group. The multiplicity of these signals (doublets and a multiplet) is consistent with a substituted benzene ring.
-
Methine Proton (CH-OH): A signal for the proton attached to the carbon bearing the hydroxyl group is expected. Its chemical shift would likely be in the range of δ 5.0-5.5 ppm, and it would be split by the adjacent methylene protons.
-
Methylene Protons (CH₂-NO₂): The two protons of the methylene group adjacent to the nitro group are diastereotopic and would likely appear as a complex multiplet or two separate signals. Their chemical shift is expected to be in the range of δ 4.5-5.0 ppm due to the electron-withdrawing nitro group.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on the concentration and solvent. It typically appears as a broad singlet.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.
Reported ¹³C NMR Data (100 MHz, CDCl₃, TMS):
-
δ 70.29
-
δ 127.37
-
δ 128.80
-
δ 129.18
-
δ 132.67
-
δ 138.37
(Note: This data is for a similar compound and should be used for general comparison.)[8]
Interpretation:
-
Aromatic Carbons: Six signals are expected for the carbons of the 2-nitrophenyl ring. Their chemical shifts will be influenced by the nitro and the ethanol substituents.
-
Methine Carbon (C-OH): The carbon attached to the hydroxyl group is expected to appear around δ 70-80 ppm.
-
Methylene Carbon (C-NO₂): The carbon attached to the aliphatic nitro group is expected to appear further downfield, likely in the range of δ 75-85 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Reported IR Data (KBr, νₘₐₓ/cm⁻¹):
-
3408 (O-H stretch)
-
3035, 2979, 2989 (C-H stretch)
-
1536 (asymmetric NO₂ stretch)
-
1389, 1326 (symmetric NO₂ stretch)
(Note: This data is for a similar compound and should be used for general comparison.)[8]
Interpretation:
-
O-H Stretch: A broad peak around 3400 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.[9]
-
C-H Stretch: Peaks just above 3000 cm⁻¹ indicate aromatic C-H stretching, while those just below 3000 cm⁻¹ are from aliphatic C-H stretching.[9]
-
NO₂ Stretch: Strong absorptions around 1530-1560 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric) are indicative of the nitro groups.[10]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation: Under electron ionization (EI), nitroaromatic compounds often exhibit characteristic fragmentation patterns.[11]
-
Loss of NO₂: A common fragmentation pathway is the loss of a nitro group (NO₂) from the molecular ion.
-
Loss of NO: Loss of nitric oxide (NO) is also frequently observed.
-
"Ortho Effect": The presence of the ethanol substituent ortho to the nitro group on the aromatic ring could lead to an "ortho effect," resulting in the loss of a water molecule (H₂O) or other characteristic fragments.[11]
Stability and Reactivity
Thermal Stability
Organic nitro compounds are known to be thermally sensitive and can decompose exothermically at elevated temperatures.[12] The thermal stability is influenced by the number and position of nitro groups and other substituents on the molecule.[12] The presence of two nitro groups in 2-Nitro-1-(2-nitrophenyl)ethanol suggests that it should be handled with care, and exposure to high temperatures should be avoided. Decomposition of nitroaromatic compounds can be autocatalytic and may be initiated at lower temperatures in the presence of impurities.[12][13]
Reactivity
-
Reduction of Nitro Groups: The nitro groups can be reduced to amino groups using various reducing agents, most commonly catalytic hydrogenation (e.g., H₂, Pd/C). This transformation is a key step in the synthesis of more complex molecules, such as diamino alcohols.[6]
-
Reactions of the Hydroxyl Group: The hydroxyl group can undergo typical alcohol reactions, such as esterification, etherification, and oxidation.
-
Retro-Henry Reaction: The Henry reaction is reversible, and under certain conditions (e.g., strong base), 2-Nitro-1-(2-nitrophenyl)ethanol can revert to its starting materials, 2-nitrobenzaldehyde and nitromethane.[14]
Safety and Handling
Due to the presence of nitro groups, 2-Nitro-1-(2-nitrophenyl)ethanol should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames. It should be stored separately from strong oxidizing agents, reducing agents, and strong bases.[15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[15]
Conclusion
2-Nitro-1-(2-nitrophenyl)ethanol is a valuable synthetic intermediate with a rich and varied chemistry. This guide has provided a comprehensive overview of its known and predicted physicochemical properties, a detailed protocol for its synthesis and purification, and an analysis of its spectroscopic characteristics. While some experimental data remains to be determined, the information presented here, grounded in established chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists to safely handle and effectively utilize this compound in their work. As with any energetic material, a thorough understanding of its properties and a commitment to safe laboratory practices are paramount.
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